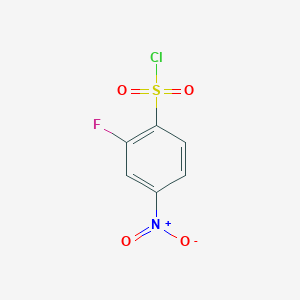

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(9(10)11)3-5(6)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCNMVPZFVXQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-36-9 | |

| Record name | 2-Fluoro-4-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the development of pharmaceuticals and advanced materials. The document is intended for researchers, chemists, and professionals in the field of drug development. It delves into the strategic analysis of viable synthetic routes, offers detailed, field-tested experimental protocols, and provides critical insights into the underlying reaction mechanisms and safety considerations. The guide prioritizes a narrative that explains the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: Significance of this compound

This compound is a highly functionalized aromatic compound of significant interest in organic synthesis. Its utility stems from the presence of three distinct reactive sites: a sulfonyl chloride group, a nitro group, and a fluorine atom. The sulfonyl chloride moiety is a versatile functional group primarily used for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.[1] The nitro group can be readily reduced to an amine, providing a vector for further functionalization, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions. This trifecta of reactivity makes it a valuable building block for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors for cancer therapy and other biologically active compounds.[2]

Strategic Analysis of Synthetic Pathways

The synthesis of this compound requires careful consideration of regioselectivity due to the competing directing effects of the substituents on the benzene ring. The primary challenge is the introduction of the sulfonyl chloride group at the C-1 position, which is ortho to the fluorine atom and meta to the nitro group. Two principal strategies are evaluated:

-

A. Direct Electrophilic Aromatic Substitution: This approach involves the direct chlorosulfonation of a suitable precursor, 1-fluoro-3-nitrobenzene. In an electrophilic aromatic substitution (EAS) reaction, the fluorine atom is an activating, ortho-, para- director, while the nitro group is a strongly deactivating, meta- director. Both substituents direct the incoming electrophile to the desired C-1 position (as well as the C-5 position). However, the strong deactivating nature of the nitro group can render the aromatic ring highly resistant to electrophilic attack, potentially requiring harsh reaction conditions.

-

B. Multi-step Synthesis from a Pre-functionalized Ring: This strategy involves using a starting material that already possesses a functional group that can be readily converted into the sulfonyl chloride. A common and effective approach is the use of an amino group, which can be converted to a sulfonyl chloride via a Sandmeyer-type reaction. The required precursor, 2-fluoro-4-nitroaniline, is accessible from commercially available starting materials.[2][3] This route often provides better control over regioselectivity and can be more reliable than direct chlorosulfonation of a deactivated ring.

This guide will focus on the Direct Chlorosulfonation pathway as the most atom-economical approach, with a detailed discussion of the mechanistic principles that ensure its success. An overview of the alternative Sandmeyer route will also be provided.

Primary Pathway: Direct Chlorosulfonation of 1-Fluoro-3-nitrobenzene

This method is the most direct route and leverages the concordant directing effects of the fluorine and nitro groups. The reaction proceeds by treating 1-fluoro-3-nitrobenzene with an excess of chlorosulfonic acid.

Mechanistic Insights

The key to this reaction is the generation of the potent electrophile, the chlorosulfonium cation (SO₂Cl⁺). It is generally accepted that this electrophile is formed in situ from the auto-protolysis of chlorosulfonic acid.[4][5]

Mechanism of Electrophile Formation: 3 ClSO₃H ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺

Once formed, the SO₂Cl⁺ electrophile attacks the electron-rich aromatic ring. The regiochemical outcome is dictated by the substituents. The fluorine atom, through its +M (mesomeric) effect, directs the incoming electrophile to the ortho and para positions. The nitro group, a strong -M/-I group, directs to the meta position. Both groups favor substitution at the C-1 and C-5 positions. The reaction yields the desired this compound.

Experimental Protocol: Chlorosulfonation

This protocol is adapted from established procedures for the chlorosulfonation of substituted nitrobenzenes.[6]

Reagents & Equipment:

-

1-Fluoro-3-nitrobenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Ice bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas)

-

Standard glassware for work-up and purification

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked flask, place chlorosulfonic acid (e.g., 5 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C with gentle stirring.

-

Substrate Addition: Slowly add 1-fluoro-3-nitrobenzene (1 molar equivalent) dropwise via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal temperature below 10 °C to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Optional Thionyl Chloride Addition: To ensure the complete conversion of any sulfonic acid byproduct back to the sulfonyl chloride, cool the reaction mixture back to 0-5 °C and add thionyl chloride (1.5 molar equivalents) dropwise. Stir for 1-2 hours at room temperature.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas; it must be performed in a well-ventilated fume hood.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude product under vacuum. Recrystallization from a suitable solvent, such as hexane or a hexane/ethyl acetate mixture, can be performed to achieve high purity.

Data Summary

| Parameter | Value |

| Starting Material | 1-Fluoro-3-nitrobenzene |

| Key Reagent | Chlorosulfonic Acid |

| Typical Yield | 75-85% |

| Appearance | Yellowish crystalline solid |

| Melting Point | Approx. 65-68 °C (for related isomers)[7] |

Visualization of the Synthesis Pathway

The following diagram illustrates the direct chlorosulfonation of 1-fluoro-3-nitrobenzene.

Caption: Direct chlorosulfonation pathway to the target compound.

Alternative Pathway: The Sandmeyer Approach

An alternative and reliable route begins with 2-fluoro-4-nitroaniline.

-

Synthesis of 2-Fluoro-4-nitroaniline: This precursor can be synthesized from 3,4-difluoronitrobenzene by selective ammonolysis, where one fluorine atom is displaced by an amino group under pressure.[3]

-

Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sulfonyl Chloride Formation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the displacement of the diazonium group (-N₂⁺) by the sulfonyl chloride group (-SO₂Cl).

This method, while longer, avoids the potentially harsh conditions of direct chlorosulfonation on a deactivated ring and offers excellent regiochemical control.

Safety and Handling: A Critical Imperative

Working with chlorosulfonic acid and thionyl chloride requires strict adherence to safety protocols due to their hazardous nature.

-

Chlorosulfonic Acid (ClSO₃H):

-

Hazards: Extremely corrosive and causes severe skin burns and eye damage.[8][9] It is fatal if inhaled and reacts violently with water, releasing large quantities of toxic and corrosive hydrogen chloride gas.[10][11]

-

Precautions: Always handle in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[10] Ensure an emergency shower and eyewash station are immediately accessible.[10] Never add water to the acid; for quenching, always add the acid slowly to ice/water.[11]

-

-

Thionyl Chloride (SOCl₂):

-

Hazards: Toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[12] It also reacts violently with water to produce HCl and SO₂ gases.

-

Precautions: Use only in a fume hood.[12] Wear appropriate PPE. Avoid contact with water and moisture. Store in a tightly closed container in a dry, well-ventilated area.[12]

-

All waste materials must be neutralized and disposed of in accordance with institutional and local regulations. A risk assessment should be conducted before commencing any experimental work.[13]

Conclusion

The synthesis of this compound is most directly achieved via the electrophilic chlorosulfonation of 1-fluoro-3-nitrobenzene. This pathway is efficient due to the synergistic directing effects of the ring substituents. The mechanistic integrity of the reaction relies on the in situ formation of the SO₂Cl⁺ electrophile. For syntheses requiring milder conditions or where the starting material is more readily available, the multi-step Sandmeyer reaction from 2-fluoro-4-nitroaniline presents a robust and viable alternative. Regardless of the chosen pathway, uncompromising adherence to safety protocols when handling corrosive and water-reactive reagents like chlorosulfonic acid is paramount to ensuring a safe and successful synthesis.

References

- 1. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 2. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. echemi.com [echemi.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride for Advanced Chemical Synthesis

This guide provides an in-depth exploration of this compound, a critical reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to dissect the causality behind its properties and its strategic application in modern organic synthesis.

Introduction: A Multifunctional Building Block

This compound (CAS No. 1146290-36-9) is a highly functionalized aromatic compound that has gained prominence as a versatile intermediate.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a reactive sulfonyl chloride, an activating nitro group, and a strategically placed fluorine atom. This unique combination allows for sequential, regioselective modifications, making it an invaluable starting material for complex molecular architectures. The strategic incorporation of fluorine, in particular, is a cornerstone of modern medicinal chemistry, often used to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[2] This document serves as a comprehensive technical resource on its physicochemical properties, reactivity, handling, and application.

Section 1: Core Physicochemical Properties

The physical characteristics of a reagent are foundational to its handling, storage, and application in reactions. The properties of this compound are dictated by the interplay of its constituent functional groups.

| Property | Value | Source(s) |

| CAS Number | 1146290-36-9 | [1][3] |

| Molecular Formula | C₆H₃ClFNO₄S | [3] |

| Molecular Weight | 239.61 g/mol | [3] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 44-47 °C | [1] |

| Solubility | Insoluble in water; Soluble in toluene, THF, CH₂Cl₂, Ethyl Acetate | [4] |

| Storage Temperature | -20°C | [3] |

Expert Insights: The relatively low melting point is typical for asymmetrically substituted benzene rings, where efficient crystal lattice packing is hindered.[5] The compound's recommended storage at -20°C is a direct consequence of the reactivity of the sulfonyl chloride moiety, which is susceptible to hydrolysis.[3][4]

Section 2: Structure and Spectroscopic Profile

Accurate structural confirmation is paramount. Below are the standard analytical signatures for this compound.

Molecular Structure

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary method for identity confirmation.

-

¹H NMR (CDCl₃):

-

δ 8.32 (dd, J = 9.0, 5.0 Hz, 1H, Ar-H)

-

δ 7.64 (dd, J = 7.5, 2.5 Hz, 1H, Ar-H)

-

δ 7.61-7.57 (m, 1H, Ar-H)[1]

-

Mechanistic Interpretation: The distinct splitting patterns (doublet of doublets, multiplet) and chemical shifts are characteristic of the trisubstituted aromatic ring. The downfield shifts are caused by the strong electron-withdrawing effects of the nitro and sulfonyl chloride groups.

Standardized Analytical Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Acquire ¹³C, ¹⁹F, and 2D spectra (COSY, HSQC) as needed for more detailed structural elucidation.

Protocol 2: Mass Spectrometry for Molecular Weight Verification

-

Prepare a dilute solution (10-50 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in both positive and negative ion modes.

-

Trustworthiness Check: The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the molecule (C₆H₃ClFNO₄S = 238.9455 Da) plus or minus the mass of an adduct ion (e.g., [M+H]⁺, [M+Na]⁺).[6]

Section 3: Reactivity, Stability, and Synthetic Applications

The synthetic value of this reagent lies in the predictable and sequential reactivity of its functional groups.

Chemical Stability and Reactivity Profile

-

Moisture Sensitivity: The sulfonyl chloride group is highly electrophilic and readily undergoes hydrolysis in the presence of water or protic solvents to form the corresponding sulfonic acid. This necessitates handling under anhydrous conditions.[4][7]

-

Thermal Stability: The compound is stable under recommended storage conditions but will decompose at elevated temperatures, releasing toxic gases such as NOx, SOx, and HCl/HF.[7]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases, which can lead to vigorous or violent reactions.[7][8]

Core Reaction Pathways

The molecule offers three primary sites for chemical modification, which can be addressed with high selectivity.

Caption: Key reaction pathways for this compound.

-

Sulfonamide Formation: The sulfonyl chloride is the most reactive site towards nucleophiles like primary and secondary amines, readily forming stable sulfonamides. This is a cornerstone reaction in the synthesis of sulfa drugs and other bioactive molecules.[9]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to two strong electron-withdrawing groups (nitro and sulfonyl chloride), is highly activated towards SNAr. Nucleophiles such as alkoxides, thiophenoxides, or amines can displace the fluoride, often under mild conditions. This reaction is a powerful tool for introducing diverse functionalities onto the aromatic ring.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This unmasks a nucleophilic amino group, which can then be used for subsequent amide bond formation, diazotization, or other transformations.

Expert Insight: The strategic advantage of this reagent is the ability to perform these reactions in a planned sequence. For instance, one can first react the sulfonyl chloride, then perform an SNAr reaction on the fluoride, and finally reduce the nitro group, providing a logical and efficient route to highly complex molecules from a single starting material.

Section 4: Safety, Handling, and Storage

Due to its reactivity, proper handling of this compound is critical for laboratory safety.

GHS Hazard Identification

-

Hazard Statements: Causes serious eye damage (H318), May cause an allergic skin reaction (H317).[8] It is also classified as a corrosive solid.[10]

-

Signal Word: Danger[8]

-

Pictograms:

-

Corrosion (GHS05)

-

Health Hazard/Sensitizer (GHS07/GHS08)

-

Recommended Handling and Personal Protective Equipment (PPE)

Caption: Workflow for safe handling and required PPE.

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust.[10] Ensure an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment:

First Aid and Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

References

- 1. This compound | 1146290-36-9 [chemicalbook.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. usbio.net [usbio.net]

- 4. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]

- 6. 2-Fluoro-5-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature—possessing a reactive sulfonyl chloride, an activating nitro group, and a strategically placed fluorine atom—renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. We will delve into the mechanistic underpinnings of its reactivity and provide practical insights for its use in the laboratory.

Part 1: Core Chemical and Physical Properties

Identification and Structure

-

Chemical Name: this compound

-

CAS Number: 1146290-36-9[1]

-

Molecular Formula: C₆H₃ClFNO₄S

-

Molecular Weight: 239.61 g/mol

-

Structure:

The structure of this compound features a benzene ring substituted with a sulfonyl chloride group at position 1, a fluorine atom at position 2, and a nitro group at position 4.

Physicochemical Data

| Property | Value | Source |

| Appearance | Light yellow solid | [1] |

| Melting Point | 44-45 °C | [1] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. Insoluble in water. | Inferred from synthesis workup[1] |

Spectroscopic Data

A key aspect of compound verification is its spectroscopic signature.

-

¹H NMR (CDCl₃): δ 8.32 (dd, J = 9.0, 5.0 Hz, 1H, Ar-H), 7.64 (dd, J = 7.5, 2.5 Hz, 1H, Ar-H), 7.61-7.57 (m, 1H, Ar-H).[1] The downfield shifts of the aromatic protons are characteristic of a benzene ring bearing strong electron-withdrawing groups.

Part 2: Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common laboratory-scale synthesis proceeds from 1-(benzylsulfonyl)-2-fluoro-4-nitrobenzene.[1]

Synthetic Workflow

The following diagram outlines a typical synthetic approach.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

-

Reaction Setup: To a cooled (0 °C) solution of 1-(benzylsulfonyl)-2-fluoro-4-nitrobenzene (10.5 g, 40.0 mmol) in a mixture of acetonitrile (400 mL), acetic acid (5 mL), and water (10 mL), add 1,3-dichloro-5,5-dimethylhydantoin (15.8 g, 80.0 mmol) in batches.

-

Causality: The use of a mixed solvent system facilitates the dissolution of both the organic substrate and the oxidant. Acetic acid acts as a catalyst. The reaction is conducted at 0 °C to control the exothermicity of the oxidative chlorination.

-

-

Reaction Execution: Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to near dryness. Dilute the crude product with dichloromethane (500 mL) and cool the solution to approximately 0 °C.

-

Purification: Wash the organic layer with a 5% aqueous sodium bicarbonate solution (550 mL) added slowly at a temperature below 10 °C, followed by a wash with cooled brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

-

Self-Validation: The aqueous sodium bicarbonate wash is crucial for neutralizing any remaining acidic components. The brine wash aids in the removal of water from the organic layer. Drying with anhydrous sodium sulfate ensures the final product is free of moisture, which could hydrolyze the sulfonyl chloride.

-

-

Final Product: The resulting product is a light yellow solid (71% yield) with a melting point of 44-45 °C.[1] For analytically pure samples, further purification can be achieved by preparative thin-layer chromatography (9:1 hexane/ethyl acetate).[1]

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The presence of the ortho-fluoro and para-nitro groups significantly influences this reactivity.

The Role of Fluoro and Nitro Substituents

Both the fluorine atom and the nitro group are strong electron-withdrawing groups. Their presence on the benzene ring increases the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature that makes this reagent particularly useful in synthesis.

Sulfonamide Formation: A Cornerstone Reaction

The most prominent reaction of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is a fundamental transformation in the synthesis of a vast number of biologically active compounds.

Caption: General scheme for sulfonamide formation.

Mechanism: The reaction is generally believed to proceed through a two-step addition-elimination mechanism.[4] The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide bond. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct.

Application in Kinase Inhibitor Synthesis

The 2-fluoro-4-nitrophenylsulfonamide moiety is a valuable pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The sulfonamide group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The fluorinated and nitrated phenyl ring can be further functionalized to enhance potency and selectivity. This reagent is particularly relevant in the synthesis of targeted covalent inhibitors, where the electrophilic nature of the sulfonyl group can be exploited to form a covalent bond with a nucleophilic residue (e.g., lysine) in the target protein, leading to irreversible inhibition.[5][6][7]

Part 4: Safety and Handling

As a highly reactive chemical, this compound and its isomers must be handled with appropriate safety precautions.

Hazard Identification

Based on safety data for isomeric and related compounds, this compound should be considered:

-

Irritant: May cause respiratory irritation.[9]

-

Moisture Sensitive: Reacts with water, potentially releasing corrosive HCl gas.[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

-

Ventilation: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules, particularly those with therapeutic potential. Its enhanced reactivity, driven by the ortho-fluoro and para-nitro substituents, makes it an ideal building block for the construction of sulfonamide-containing compounds. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development. As the quest for novel and more effective therapeutics continues, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

- 1. This compound | 1146290-36-9 [chemicalbook.com]

- 2. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR [m.chemicalbook.com]

- 3. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based design of targeted covalent inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C6H3ClFNO4S | CID 2759046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Blueprint of 2-Fluoro-4-nitrobenzene-1-sulfonyl Chloride: An In-depth Technical Guide

Abstract

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNSC) is a pivotal reagent and building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a fluorine atom, makes it a versatile scaffold for creating complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for its effective use. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of FNSC. We delve into the causality behind spectral features, present detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The unambiguous characterization of a molecule like this compound, with its multiple reactive sites, is foundational to its application. Spectroscopic techniques provide a non-destructive roadmap to its electronic and atomic arrangement. NMR spectroscopy elucidates the precise connectivity and spatial relationships of atoms, IR spectroscopy identifies the key functional groups through their vibrational modes, and Mass Spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.

Caption: Structure of this compound with proton numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment of NMR-active nuclei. For FNSC, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct protons and their connectivity through spin-spin coupling. The aromatic region of FNSC is particularly informative due to the influence of the fluorine substituent.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H6 | 8.32 | dd | J = 9.0, 5.0 |

| H5 | 7.64 | dd | J = 7.5, 2.5 |

| H3 | 7.61-7.57 (multiplet) | m | N/A |

Data sourced from ChemicalBook.[1]

Interpretation and Field Insights: The spectrum displays three distinct signals in the aromatic region, as expected.

-

H6 (8.32 ppm): This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group and meta to the nitro group, justifying its downfield shift. It appears as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, ³JHH ≈ 9.0 Hz) and the fluorine atom at C2 (meta coupling, ⁴JHF ≈ 5.0 Hz).

-

H5 (7.64 ppm): This proton is coupled to H6 (ortho coupling, ³JHH ≈ 7.5 Hz) and H3 (meta coupling, ⁴JHH ≈ 2.5 Hz), resulting in a doublet of doublets.

-

H3 (7.57-7.61 ppm): This proton is ortho to the fluorine atom, leading to a significant coupling constant. It is also coupled to H5 (meta). The signal is described as a multiplet, consistent with these interactions.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in FNSC.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, yielding sharp signals over a wide chemical shift range, making it an excellent diagnostic tool.[2][3]

Expected Data: While specific experimental data for the title compound is not prevalent, data for a structurally similar compound, 2-chloro-4-fluorobenzenesulfonyl fluoride, shows a ¹⁹F signal from the C-F bond at approximately -111.9 ppm.[4] Aryl-fluoride chemical shifts are highly sensitive to the electronic nature of other ring substituents.[5] For FNSC, the ¹⁹F signal is expected in the range of -100 to -120 ppm (relative to CFCl₃). The signal should appear as a multiplet due to couplings with the ortho proton (H3) and meta proton (H6).

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency. Use CFCl₃ as an external reference (δ = 0 ppm).

-

Acquire a proton-decoupled spectrum to simplify the signal to a singlet for chemical shift determination, and a proton-coupled spectrum to observe the J-couplings.

-

-

Data Analysis: Integrate the signals in the ¹H spectrum to confirm proton ratios. Measure chemical shifts relative to TMS (0 ppm) and coupling constants (J) in Hertz.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and definitive method for identifying functional groups. The spectrum of FNSC is expected to show strong, characteristic absorptions for the sulfonyl chloride, nitro, and fluoroaromatic moieties.

Table 2: Predicted Characteristic IR Absorption Frequencies for FNSC

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1475 | Medium-Weak |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1370 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1180 | Strong |

| C-F | Stretching | 1250 - 1000 | Strong |

| S-Cl | Stretching | 800 - 600 | Strong |

Frequency ranges are based on standard IR correlation tables.[6][7]

Interpretation and Field Insights: The most diagnostic peaks are the two very strong bands for the NO₂ group and the two strong bands for the SO₂ group. The presence of all four of these absorptions provides compelling evidence for the molecular structure. The C-F stretch is also a strong band, but it falls in the complex "fingerprint region," where many other single-bond vibrations occur.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using electron ionization (EI), the molecule is fragmented, and the resulting pattern provides a structural fingerprint.

Molecular Weight:

-

Molecular Formula: C₆H₃ClFNO₄S[8]

-

Average Molecular Weight: 239.61 g/mol [8]

-

Monoisotopic Mass: 238.9455 Da[9]

Table 3: Predicted Key Fragments in the EI Mass Spectrum of FNSC

| m/z (Mass/Charge) | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

|---|---|---|

| 239 / 241 | [C₆H₃ClFNO₄S]⁺˙ | Molecular Ion (M⁺˙) |

| 204 | [C₆H₃FNO₄S]⁺ | Cl• |

| 175 / 177 | [C₆H₃ClFOS]⁺˙ | NO₂ |

| 140 | [C₆H₃FOS]⁺ | NO₂, Cl• |

Interpretation and Field Insights: The molecular ion peak (M⁺˙) is expected at m/z 239. A crucial feature will be the M+2 peak at m/z 241, with an intensity approximately one-third that of the m/z 239 peak. This 3:1 isotopic signature is definitive proof of the presence of one chlorine atom in the ion.[10]

Key fragmentation pathways for sulfonyl chlorides often involve the loss of the chlorine radical (Cl•) or the entire SO₂Cl group.[11] Aromatic nitro compounds typically show a loss of NO₂.[12] The fragmentation cascade will be a competition between these pathways.

Caption: Primary proposed fragmentation pathways for FNSC.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H NMR confirms the substitution pattern on the aromatic ring and the key proton-fluorine couplings. IR spectroscopy provides a rapid and certain method for identifying the critical sulfonyl chloride and nitro functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including the definitive isotopic signature of chlorine. This guide provides the foundational spectroscopic data and interpretive logic essential for any researcher utilizing this versatile chemical intermediate.

References

- 1. This compound | 1146290-36-9 [chemicalbook.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. eng.uc.edu [eng.uc.edu]

- 8. usbio.net [usbio.net]

- 9. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C6H3ClFNO4S | CID 2759046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. aaqr.org [aaqr.org]

- 12. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is a bifunctional electrophile of significant interest in medicinal chemistry and organic synthesis. Possessing two distinct reactive sites—a highly electrophilic sulfonyl chloride group and an activated aromatic ring susceptible to nucleophilic aromatic substitution (SNAr)—this reagent offers a versatile platform for the construction of complex molecular architectures. Understanding and controlling the chemoselectivity of its reactions is paramount for its effective utilization. This guide provides a comprehensive analysis of the reactivity of the sulfonyl chloride moiety, exploring the factors that govern its selective functionalization in the presence of the competing SNAr pathway. We will delve into the mechanistic underpinnings of this selectivity, provide field-proven experimental protocols, and present a framework for predicting and controlling reaction outcomes with various nucleophiles.

Introduction: A Molecule with Dual Reactivity

This compound presents a classic case of competitive reactivity. The molecule's structure features two key electrophilic centers:

-

The Sulfonyl Chloride Group: The sulfur atom is rendered highly electrophilic by the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. This site is the gateway to forming sulfonamides, sulfonate esters, and other sulfur-based functional groups.

-

The Aromatic Ring: The carbon atom bonded to the fluorine (C-2) is activated towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the strong electron-withdrawing effects of the nitro group at the para-position and the sulfonyl chloride group at the ortho-position.

The central challenge and, indeed, the synthetic utility of this reagent lies in the selective reaction at one of these sites while leaving the other intact for subsequent transformations. This orthogonal reactivity is a valuable tool in multi-step synthesis.

The Decisive Factors: Unraveling Chemoselectivity

The outcome of the reaction of this compound with a nucleophile is a delicate balance of several factors. Generally, for halo(het)arene sulfonyl halides that are reactive in SNAr, amination reactions tend to occur at the sulfonyl halide group first.[1][2][3] A subsequent SNAr reaction is feasible if the aromatic core is sufficiently reactive.[1][2][3]

The Nature of the Nucleophile

The inherent properties of the attacking nucleophile play a pivotal role in determining the reaction pathway.

-

Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the hard sulfur atom of the sulfonyl chloride is preferentially attacked by hard nucleophiles like primary and secondary amines and alcohols. Softer nucleophiles, such as thiolates, might show a greater propensity for SNAr.

-

Steric Hindrance: Bulky nucleophiles may face steric hindrance when attacking the sulfonyl chloride group, which is flanked by the aromatic ring and its substituents. In such cases, the more exposed C-F bond might become the preferred site of attack.

Reaction Conditions: The Chemist's Toolkit for Control

Judicious selection of reaction conditions can steer the reaction towards the desired outcome.

-

Temperature: Reactions at the sulfonyl chloride group are often kinetically favored and can proceed at lower temperatures. SNAr reactions, which involve the formation of a high-energy Meisenheimer complex, typically require more forcing conditions (higher temperatures). This provides a handle for kinetic versus thermodynamic control.

-

Solvent: The choice of solvent can influence the solvation of both the reactants and the transition states, thereby altering the relative rates of the two competing pathways. Aprotic solvents are commonly employed for sulfonamide synthesis.

-

Base: The presence and nature of a base are critical, especially in reactions with amines and alcohols, to neutralize the HCl byproduct. The choice of base can influence the nucleophilicity of the reagent.

Reaction with N-Nucleophiles: The Path to Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone transformation, yielding sulfonamides which are prevalent motifs in medicinal chemistry.

General Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is typically required to quench the HCl formed.

Caption: Formation of a sulfonamide.

Experimental Protocol: Synthesis of N-Aryl-2-fluoro-4-nitrobenzenesulfonamide

This protocol outlines a general procedure for the synthesis of a sulfonamide, a reaction that typically proceeds with high chemoselectivity at the sulfonyl chloride group.

Materials:

-

This compound

-

Substituted aniline (or other primary/secondary amine)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M HCl solution

-

Saturated NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine (1.1 eq) to the solution.

-

Add the base (e.g., pyridine or triethylamine, 1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Rationale for Experimental Choices:

-

Inert Atmosphere: Prevents the hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture.

-

Anhydrous Solvent: Water can compete with the amine nucleophile, leading to the formation of the sulfonic acid byproduct.

-

Excess Amine and Base: A slight excess of the amine ensures complete consumption of the sulfonyl chloride. The base is crucial to neutralize the generated HCl, which would otherwise protonate the amine, rendering it non-nucleophilic.

-

Aqueous Workup: The acid wash removes excess amine and the basic catalyst. The brine wash helps to remove water from the organic layer.

Reaction with O-Nucleophiles: Crafting Sulfonate Esters

The reaction with alcohols and phenols yields sulfonate esters, which are valuable intermediates in organic synthesis, often serving as good leaving groups.

General Mechanism

Similar to sulfonamide formation, the reaction involves the nucleophilic attack of the alcohol on the sulfonyl chloride. This reaction is also typically performed in the presence of a base.

Caption: Formation of a sulfonate ester.

Experimental Protocol: Synthesis of an Aryl 2-Fluoro-4-nitrophenyl sulfonate

Materials:

-

This compound

-

Phenol or other alcohol

-

Potassium carbonate or other suitable base

-

Acetone or other suitable polar aprotic solvent

-

Water

-

Ethyl acetate

-

Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol (1.1 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of this compound (1.0 eq) in acetone dropwise.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

The Competing Pathway: Nucleophilic Aromatic Substitution (SNAr)

Under certain conditions, particularly with softer nucleophiles or at elevated temperatures, nucleophilic attack can occur at the C-2 position of the aromatic ring, leading to the displacement of the fluoride ion.

Mechanistic Considerations

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing nitro and sulfonyl chloride groups are crucial for stabilizing this intermediate.

Caption: The SNAr pathway.

Conditions Favoring SNAr

-

Strongly Nucleophilic Reagents: Potent nucleophiles, especially when used in excess.

-

Elevated Temperatures: To overcome the activation energy for the formation of the Meisenheimer complex.

-

Polar Aprotic Solvents: Solvents like DMF or DMSO can accelerate SNAr reactions.

Summary of Reactivity and Selectivity

The following table provides a general overview of the expected reactivity of this compound with different classes of nucleophiles under standard conditions.

| Nucleophile Class | Primary Reactive Site | Typical Product | Conditions Favoring This Pathway |

| Primary/Secondary Amines | Sulfonyl Chloride | Sulfonamide | Low to moderate temperatures, stoichiometric base. |

| Alcohols/Phenols | Sulfonyl Chloride | Sulfonate Ester | Basic conditions, moderate temperatures. |

| Thiols/Thiolates | Can be competitive | Thiosulfonate or SNAr product | Dependent on nucleophilicity and reaction conditions. |

Safety Considerations

This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a powerful synthetic building block whose utility is maximized through a thorough understanding of its dual reactivity. The sulfonyl chloride group is generally the more reactive site, particularly with hard nucleophiles like amines and alcohols under kinetic control (lower temperatures). However, the potential for SNAr at the activated aromatic ring provides an orthogonal handle for further functionalization, which can often be accessed under more forcing conditions. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can selectively harness the reactivity of this versatile reagent to construct a diverse range of complex molecules for applications in drug discovery and materials science.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. | Semantic Scholar [semanticscholar.org]

- 3. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Fluorinated Sulfonyl Chlorides in Organic Synthesis

Introduction: The Power of Fluorine in Sulfonyl Chemistry

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into reagents can dramatically alter their reactivity and utility. Fluorinated sulfonyl chlorides, such as trifluoromethanesulfonyl chloride (TfCl) and nonafluorobutanesulfonyl chloride (NfCl), stand as prime examples of this principle. These reagents are distinguished by the potent electron-withdrawing nature of their perfluoroalkyl chains, which renders the sulfur atom exceptionally electrophilic.[1][2] This heightened electrophilicity, combined with the inherent stability of the resulting perfluoroalkanesulfonyl moieties, makes them powerful and versatile tools in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][3][4]

Unlike their non-fluorinated alkane or arylsulfonyl chloride counterparts, fluorinated variants exhibit significantly increased reactivity towards nucleophiles. This allows for reactions to proceed under milder conditions and often with greater efficiency. Furthermore, when compared to the corresponding sulfonyl fluorides, sulfonyl chlorides are more reactive electrophiles, though they are generally less stable, particularly towards moisture.[5][6][7] This guide provides an in-depth exploration of the core applications of fluorinated sulfonyl chlorides, focusing on the mechanistic rationale behind their use and providing practical, field-proven protocols for their implementation.

Core Application I: Sulfonylation of Nucleophiles

The most widespread application of fluorinated sulfonyl chlorides is the sulfonylation of various nucleophiles. This reaction provides a robust method for forming highly stable sulfonate esters and sulfonamides, which are not only common motifs in bioactive molecules but also serve as critical intermediates in further synthetic transformations.

Formation of Sulfonate Esters: Crafting Superior Leaving Groups

The reaction of a fluorinated sulfonyl chloride with an alcohol or phenol in the presence of a non-nucleophilic base yields a perfluoroalkanesulfonate ester.[1]

Caption: General workflow for the synthesis of sulfonate esters.

The resulting sulfonates, particularly triflates (Tf) and nonaflates (Nf), are among the most effective leaving groups known in organic chemistry. This exceptional leaving group ability is a direct consequence of the extensive charge delocalization in the departing perfluoroalkanesulfonate anion, stabilized by the powerful inductive effect of the perfluoroalkyl chain. This stability facilitates a wide range of subsequent transformations, including nucleophilic substitution and elimination reactions, often under mild conditions.[1][8]

Exemplary Protocol: Synthesis of a Triflate Ester

Objective: To convert a primary alcohol into its corresponding triflate ester, preparing it for subsequent nucleophilic substitution.

Materials:

-

Primary Alcohol (1.0 equiv)

-

Trifluoromethanesulfonyl chloride (TfCl, 1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 equiv)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add trifluoromethanesulfonyl chloride dropwise via syringe over 10-15 minutes. Causality Note: The slow addition at low temperature is critical to control the exothermic reaction and prevent the formation of undesired side products.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Trustworthiness Note: This washing sequence is self-validating. The NH₄Cl wash removes excess pyridine, while the NaHCO₃ wash removes any remaining acidic species, ensuring a clean product upon solvent removal.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is often used immediately in the next step due to its high reactivity.

Formation of Sulfonamides: A Cornerstone of Medicinal Chemistry

The reaction between a fluorinated sulfonyl chloride and a primary or secondary amine is a highly reliable method for synthesizing sulfonamides.[1][4] This functional group is a privileged scaffold in medicinal chemistry, present in a vast array of drugs, including antibiotics, diuretics, and anticonvulsants, owing to its ability to act as a stable hydrogen bond donor and acceptor.[1][4][5]

Caption: Direct synthesis of sulfonamides from amines.

Exemplary Protocol: Synthesis of an N-Aryl Trifluoromethylsulfonamide

Objective: To synthesize a sulfonamide from an aniline derivative.[9]

Materials:

-

Aniline (1.0 equiv)

-

Trifluoromethanesulfonyl chloride (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N, 1.2 equiv)

-

1 M HCl solution

-

Water

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aniline derivative and triethylamine in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Prepare a solution of trifluoromethanesulfonyl chloride in a small amount of anhydrous DCM.

-

Add the TfCl solution dropwise to the cooled amine solution over 20 minutes. Causality Note: Triethylamine acts as an essential scavenger for the HCl generated during the reaction. Its removal drives the equilibrium towards the product and prevents the protonation of the starting aniline, which would render it non-nucleophilic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.[9]

| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Key Consideration |

| Primary/Secondary Alcohols | Pyridine, Et₃N | DCM, THF | -20 to 25 | Low temperature is crucial to prevent side reactions. |

| Phenols | K₂CO₃, Et₃N | Acetonitrile, DMF | 0 to 50 | Phenols are less nucleophilic; may require slightly elevated temperatures. |

| Primary/Secondary Amines | Et₃N, DIPEA | DCM, THF | 0 to 25 | An HCl scavenger is mandatory. |

| Anilines | Pyridine, Et₃N | DCM, Acetonitrile | 0 to 25 | Electron-poor anilines may require longer reaction times or warming. |

Core Application II: Reagents for Fluoroalkylation

While less direct than dedicated fluoroalkylation reagents, fluorinated sulfonyl chlorides can serve as precursors to fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, in certain transition-metal-catalyzed processes.[1]

Transition-Metal Catalyzed Trifluoromethylation

Under the action of a suitable transition metal catalyst, typically palladium or copper, trifluoromethanesulfonyl chloride can undergo a coupling reaction with aryl halides or boronic acids.[1] This process involves the oxidative addition of the metal into the aryl-halide bond, followed by a complex sequence that ultimately transfers the trifluoromethyl group from a sulfur-based intermediate to the aryl ring. This method provides a valuable route to trifluoromethylated aromatics, which are of high interest in drug development due to the ability of the CF₃ group to improve metabolic stability and binding affinity.[1][3]

Caption: Simplified catalytic cycle for trifluoromethylation.

Core Application III: Precursors to Sulfonyl Fluorides

A significant strategic application of fluorinated sulfonyl chlorides is their role as readily available precursors to the corresponding sulfonyl fluorides. While sulfonyl chlorides are potent electrophiles, their high reactivity can lead to instability and lack of selectivity in complex molecular settings.[5][6] Sulfonyl fluorides, in contrast, offer a unique balance of stability and "tunable" reactivity, making them ideal for applications like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the design of covalent chemical probes.[10][11][12]

The conversion is a straightforward halide exchange reaction, typically achieved by treating the sulfonyl chloride with a fluoride salt.[13][14]

Exemplary Protocol: Conversion of a Sulfonyl Chloride to a Sulfonyl Fluoride

Objective: To synthesize a more stable sulfonyl fluoride from its more reactive sulfonyl chloride precursor for use in SuFEx chemistry.

Materials:

-

Aryl Sulfonyl Chloride (1.0 equiv)

-

Potassium Fluoride (KF, spray-dried, 2.0-3.0 equiv)

-

18-Crown-6 (0.1 equiv)

-

Anhydrous Acetonitrile

Procedure:

-

To a flask containing the aryl sulfonyl chloride, add anhydrous acetonitrile.

-

Add spray-dried potassium fluoride and the phase-transfer catalyst, 18-crown-6. Causality Note: KF has low solubility in acetonitrile. 18-Crown-6 complexes the potassium ion, liberating a more "naked" and highly nucleophilic fluoride anion in the organic phase, which dramatically accelerates the halide exchange.[14][15]

-

Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours. Monitor the reaction by ¹⁹F NMR spectroscopy or GC-MS.

-

Upon completion, filter the reaction mixture to remove excess KF and other inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude sulfonyl fluoride can be purified by distillation, recrystallization, or column chromatography.

Conclusion

Fluorinated sulfonyl chlorides are indispensable reagents in the modern synthetic chemist's toolkit. Their heightened electrophilicity, driven by the powerful inductive effects of perfluoroalkyl groups, enables the efficient synthesis of sulfonate esters and sulfonamides—key functional groups and intermediates in drug discovery and materials science.[1][3] They serve as excellent precursors for creating superior leaving groups and provide access to the medicinally vital sulfonamide scaffold. Furthermore, their utility extends to specialized applications such as transition-metal-catalyzed trifluoromethylation and as convenient precursors to the increasingly important sulfonyl fluoride functional group. A thorough understanding of their reactivity, handling requirements, and mechanistic pathways empowers researchers to leverage these potent reagents for the elegant and efficient construction of complex molecular architectures.

References

- 1. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 12. Photocatalytic Sulfonyl Fluorination of Alkyl Organoboron Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: High-Sensitivity Derivatization of Primary Amines using 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride for Chromatographic Analysis

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of primary amines. It provides a detailed framework for the use of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNSC) as a pre-column derivatization reagent to enhance the analytical performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

Foundational Principles: The Strategic Imperative of Amine Derivatization

Primary amines are a ubiquitous functional group in pharmaceuticals, biological molecules, and industrial chemicals. However, their inherent physicochemical properties—high polarity, low volatility, and often weak ultraviolet (UV) absorbance—present significant challenges for direct analysis by modern chromatographic techniques. Derivatization, the targeted chemical modification of an analyte, serves as a powerful strategy to overcome these limitations.

This compound (FNSC) is a highly efficient derivatizing agent designed for primary amines. As an analogue of the well-established Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), FNSC reacts with primary amines to form stable sulfonamide derivatives.[1][2][3] These derivatives exhibit significantly improved chromatographic retention on reversed-phase columns and possess a strong chromophore, enabling highly sensitive UV detection.[4][5]

The Reaction Mechanism: A Nucleophilic Aromatic Substitution Pathway

The derivatization of a primary amine with FNSC proceeds through a well-defined nucleophilic aromatic substitution (SNA r) mechanism. The key to this reaction is the electron-deficient nature of the aromatic ring in FNSC, which is rendered highly susceptible to nucleophilic attack by the strong electron-withdrawing effects of the nitro (—NO₂) and sulfonyl chloride (—SO₂Cl) groups.

Causality of the Experimental Choices:

-

The Nucleophile: The primary amine, with its lone pair of electrons on the nitrogen atom, acts as the potent nucleophile.

-

The Electrophilic Target: The carbon atom bonded to the fluorine atom on the FNSC ring is the site of nucleophilic attack.

-

The Leaving Group: The fluorine atom is an excellent leaving group, readily displaced upon the formation of the transient, resonance-stabilized Meisenheimer complex.

-

The Role of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA), or an inorganic buffer, like sodium bicarbonate, is essential to neutralize the acid and drive the reaction to completion.

Caption: Nucleophilic aromatic substitution of FNSC with a primary amine.

Comparative Analysis: FNSC in the Context of Other Derivatizing Agents

While numerous reagents are available for amine derivatization, the choice is dictated by the analytical objective and available instrumentation.[2]

| Derivatizing Agent | Target Amines | Detection | Advantages | Disadvantages |

| FNSC | Primary | UV, MS | Forms stable derivatives, strong UV absorbance. | Limited data on reaction with secondary amines. |

| Marfey's Reagent | Primary | UV, MS | Chiral analysis of amino acids.[1][3] | Higher cost, potential for diastereomeric separation complexities. |

| Dansyl Chloride | Primary & Secondary | Fluorescence, MS | High sensitivity, well-established methods.[2] | Derivatives can be light-sensitive. |

| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction at room temperature.[4] | Derivatives can be unstable. |

Detailed Experimental Protocol

This protocol provides a robust starting point for the derivatization of primary amines with FNSC. Optimization may be required for specific analytes and matrices.

Required Materials and Reagents

-

This compound (FNSC)

-

Primary amine standard or sample

-

Acetonitrile (ACN), HPLC grade

-

Triethylamine (TEA)

-

Sodium bicarbonate (NaHCO₃), 1 M solution

-

Hydrochloric acid (HCl), 1 M solution

-

Vortex mixer

-

Thermostatic heating block or water bath

-

HPLC system with UV or MS detector

Step-by-Step Derivatization Procedure

-

Preparation of Solutions:

-

Amine Solution: Prepare a stock solution of the primary amine in a suitable solvent (e.g., 1 mg/mL in water or buffer).

-

FNSC Solution: Prepare a fresh solution of FNSC in acetonitrile (e.g., 10 mg/mL). Note: FNSC is moisture-sensitive; prepare this solution immediately before use.

-

Base Solution: Use either 1 M sodium bicarbonate or a 1% (v/v) solution of triethylamine in acetonitrile.

-

-

Derivatization Reaction:

-

In a 1.5 mL microcentrifuge tube, combine:

-

100 µL of the amine solution

-

100 µL of the base solution

-

-

Vortex briefly to mix.

-

Add 200 µL of the FNSC solution. A 2-5 fold molar excess of FNSC over the amine is recommended for complete derivatization.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the reaction at 50-60 °C for 45-60 minutes.

-

-

Reaction Quenching:

-

After incubation, cool the reaction mixture to room temperature.

-

Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base. This step is critical for the stability of the derivatives.

-

-

Sample Preparation for Analysis:

-

The derivatized sample can be directly injected into the HPLC system. If necessary, dilute the sample with the initial mobile phase to an appropriate concentration for the detector's linear range.

-

Caption: Workflow for FNSC derivatization of primary amines.

Analytical Method Parameters

-

Chromatographic Column: A C18 reversed-phase column is recommended.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, typically provides good separation.

-

UV Detection: The FNSC-derivatized amines exhibit a strong UV absorbance maximum around 340 nm , similar to Marfey's reagent derivatives.[5][6]

-

LC-MS Detection: Electrospray ionization (ESI) in positive ion mode is suitable for the detection of the sulfonamide derivatives.

Quantitative Performance and Troubleshooting

The following table provides expected performance metrics, though these will be analyte-dependent.

| Parameter | Expected Value | Notes |

| Reaction Yield | > 90% | With optimized conditions and molar excess of FNSC. |

| Limit of Detection (LOD) | Low ng/mL to pg/mL | Highly dependent on the analyte and detection system.[7][8] |

| Linearity (R²) | > 0.99 | Over a defined concentration range.[7][8] |

Troubleshooting Guide:

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Peak | Inactive FNSC (hydrolyzed), insufficient base, incomplete reaction. | Prepare FNSC solution fresh, ensure pH is basic during reaction, optimize incubation time and temperature. |

| Multiple Product Peaks | Side reactions, degradation of derivative. | Ensure proper quenching with acid, analyze samples promptly after derivatization. |

| Broad or Tailing Peaks | Suboptimal chromatographic conditions. | Adjust mobile phase gradient, pH, or try a different column chemistry. |

Safety Precautions

This compound is a corrosive and moisture-sensitive compound.[1][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle FNSC in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1][9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion

The derivatization of primary amines with this compound is a highly effective method to enhance their detectability and chromatographic performance. The stable sulfonamide derivatives formed are well-suited for analysis by HPLC-UV and LC-MS. By following the detailed protocol and understanding the underlying chemical principles, researchers can achieve reliable and sensitive quantification of primary amines in a variety of sample matrices.

References

- 1. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Thermo Scientific FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]

- 6. Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: A Robust HPLC-UV Method for the Quantification of Primary and Secondary Amines Using 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBSC) Derivatization

Abstract

The quantitative analysis of primary and secondary amines is critical across diverse scientific domains, including pharmaceutical stability studies, environmental monitoring, and the characterization of biogenic amines in food science. A significant analytical challenge arises from the fact that many simple amines lack a native chromophore, precluding their sensitive detection by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detectors. This application note presents a comprehensive, field-proven protocol for the pre-column derivatization of amines using 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBSC), a highly efficient reagent that imparts a strongly UV-absorbing moiety to the analyte. We detail the underlying chemical principles, provide step-by-step experimental procedures for derivatization and subsequent reversed-phase HPLC analysis, and offer a guide to method validation and troubleshooting. This method provides a robust, sensitive, and reliable framework for the routine analysis of amines in various matrices.

Introduction: The Rationale for Derivatization

Direct HPLC analysis of aliphatic and other non-aromatic amines is often hindered by their poor retention on common reversed-phase columns and their lack of a UV-absorbing functional group.[1] Pre-column derivatization is a powerful strategy to overcome these limitations.[2] This process involves a chemical reaction that converts the target analyte into a derivative with more favorable analytical properties.[3] An ideal derivatizing agent should react rapidly and completely with the analyte under mild conditions to form a single, stable product that is easily detectable.[2]

FNBSC emerges as an excellent reagent for this purpose. It reacts specifically with the nucleophilic nitrogen of primary and secondary amines to form highly stable sulfonamide derivatives. The nitrobenzene group incorporated into the derivative provides a strong chromophore, enabling sensitive UV detection at levels suitable for trace analysis.[4] This guide provides the scientific foundation and practical steps for implementing this robust analytical technique.